molecular formula C12H20O B12677505 alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al CAS No. 85099-35-0

alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al

Cat. No.: B12677505
CAS No.: 85099-35-0
M. Wt: 180.29 g/mol
InChI Key: BWEVBHHGPXKUBQ-UHFFFAOYSA-N
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Description

Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al is an organic compound with the molecular formula C12H20O. It is characterized by its unique structure, which includes a six-membered cyclohexene ring with three methyl groups and an aldehyde functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al can be synthesized through several methods. One common synthetic route involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which, under the action of 30% sulfuric acid, forms hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .

Chemical Reactions Analysis

Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is studied for its potential biological activities and interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al involves its interaction with specific molecular targets and pathways. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. Additionally, the cyclohexene ring structure can interact with hydrophobic regions of biological molecules, influencing their behavior and interactions .

Comparison with Similar Compounds

Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al can be compared with similar compounds such as alpha-terpineol and beta-terpineol. These compounds share structural similarities, including the presence of a cyclohexene ring and multiple methyl groups. this compound is unique due to its specific arrangement of functional groups and its distinct chemical properties .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

85099-35-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-methyl-3-(4-methylcyclohex-3-en-1-yl)butanal

InChI

InChI=1S/C12H20O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h4,8,10-12H,5-7H2,1-3H3

InChI Key

BWEVBHHGPXKUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)C(C)C=O

Origin of Product

United States

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